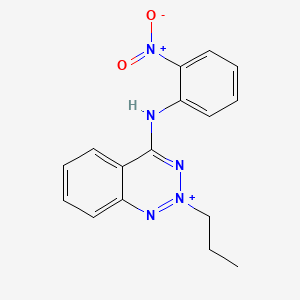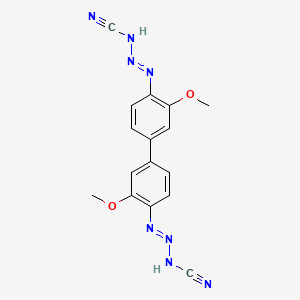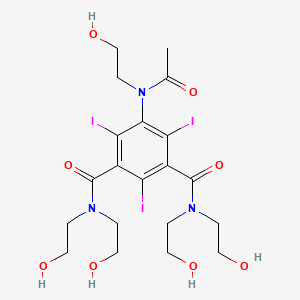
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N',N'-tetrakis(2-hydroxyethyl)-2,4,6-triiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- is a complex organic compound characterized by the presence of multiple hydroxyethyl groups and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- typically involves multiple steps, including the introduction of hydroxyethyl groups and iodine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications.
化学反応の分析
Types of Reactions
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of iodine atoms can produce deiodinated compounds.
科学的研究の応用
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a contrast agent in imaging techniques due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.
作用機序
The mechanism of action of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and iodine atoms play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)phthalimide: Shares the hydroxyethyl group but lacks the iodine atoms.
1,8-Naphthalimide Derivatives: Similar in structure but differ in the core aromatic system and functional groups.
Uniqueness
The uniqueness of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- lies in its combination of hydroxyethyl groups and multiple iodine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high-density iodine content, such as imaging and contrast agents.
特性
CAS番号 |
88116-63-6 |
|---|---|
分子式 |
C20H28I3N3O8 |
分子量 |
819.2 g/mol |
IUPAC名 |
5-[acetyl(2-hydroxyethyl)amino]-1-N,1-N,3-N,3-N-tetrakis(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H28I3N3O8/c1-12(32)26(6-11-31)18-16(22)13(19(33)24(2-7-27)3-8-28)15(21)14(17(18)23)20(34)25(4-9-29)5-10-30/h27-31H,2-11H2,1H3 |
InChIキー |
MSZXJTBSLIESKY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


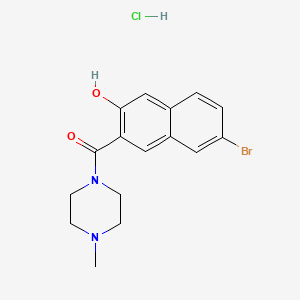
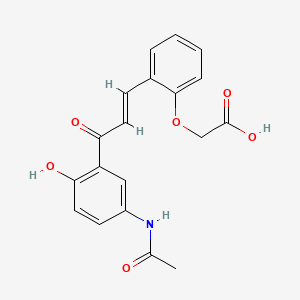
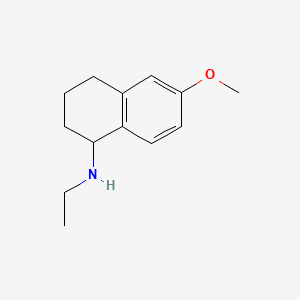
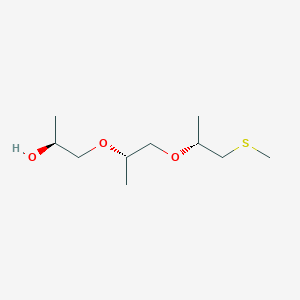
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
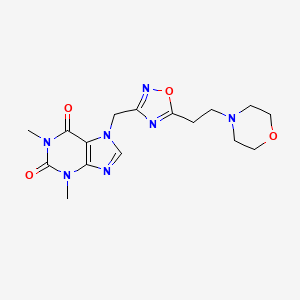
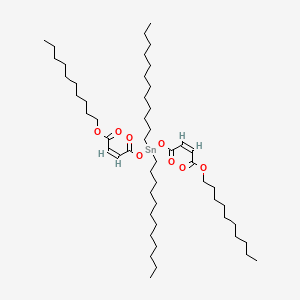
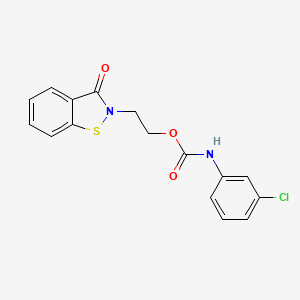
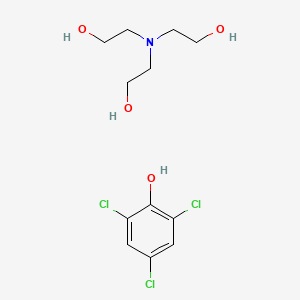
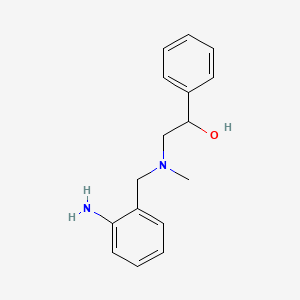
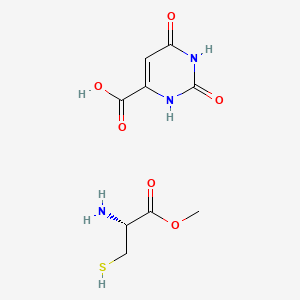
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
